molecular formula C18H25N5O B12182799 N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Cat. No.: B12182799
M. Wt: 327.4 g/mol
InChI Key: DGUZOYXBJVMVGB-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dimethylamino group, a pyrimidinyl group, and a benzamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic conditions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced by reacting the benzamide intermediate with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylamino Group: The final step involves the reaction of the intermediate with 3-dimethylaminopropylamine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the pyrimidinyl group.

    Substitution: Substituted derivatives at the dimethylamino group.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can be compared with other similar compounds, such as:

    N-(3-(dimethylamino)propyl)-4-aminobenzamide: Lacks the pyrimidinyl group.

    N-(3-(dimethylamino)propyl)-4-(pyrimidin-2-yl)benzamide: Lacks the dimethyl groups on the pyrimidinyl ring.

The presence of the 4,6-dimethylpyrimidin-2-yl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C18H25N5O/c1-13-12-14(2)21-18(20-13)22-16-8-6-15(7-9-16)17(24)19-10-5-11-23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,24)(H,20,21,22)

InChI Key

DGUZOYXBJVMVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCCN(C)C)C

Origin of Product

United States

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